molecular formula C20H25ClN2O5S B10943291 {5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}[4-(ethylsulfonyl)piperazin-1-yl]methanone

{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}[4-(ethylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10943291
M. Wt: 440.9 g/mol
InChI Key: TZVSLJHPHCQAFT-UHFFFAOYSA-N
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Description

{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the phenoxy group.

    Reduction: Reduction reactions can occur at the chlorinated phenoxy group, potentially leading to dechlorination.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and phenoxy groups.

    Reduction: Dechlorinated phenoxy derivatives.

    Substitution: Substituted phenoxy derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of {5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE involves the disruption of microbial cell membranes. The compound targets the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . This mechanism is similar to that of other phenolic disinfectants.

Properties

Molecular Formula

C20H25ClN2O5S

Molecular Weight

440.9 g/mol

IUPAC Name

[5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl]-(4-ethylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H25ClN2O5S/c1-4-29(25,26)23-9-7-22(8-10-23)20(24)18-6-5-16(28-18)13-27-17-11-14(2)19(21)15(3)12-17/h5-6,11-12H,4,7-10,13H2,1-3H3

InChI Key

TZVSLJHPHCQAFT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)COC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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